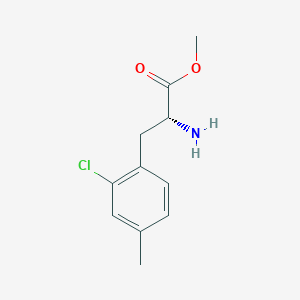
Methyl (R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chloro-4-methylbenzaldehyde with methylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to form methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives from the reduction of the ester group.
科学研究应用
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties.
作用机制
The mechanism of action of methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
相似化合物的比较
Similar Compounds
Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate: Lacks the methyl group on the aromatic ring.
Methyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Lacks the chloro group on the aromatic ring.
Methyl (2R)-2-amino-3-phenylpropanoate: Lacks both the chloro and methyl groups on the aromatic ring.
Uniqueness
Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1 |
InChI 键 |
HVJJAGLAOGURHQ-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


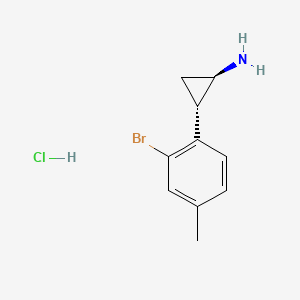

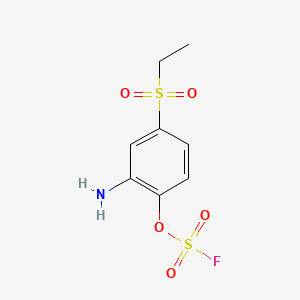
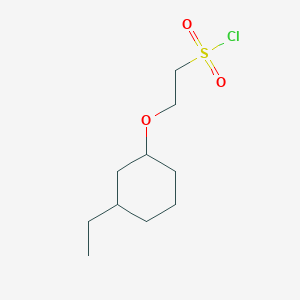
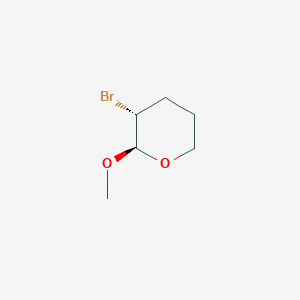
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

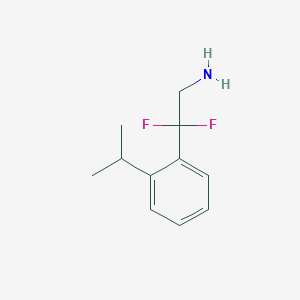
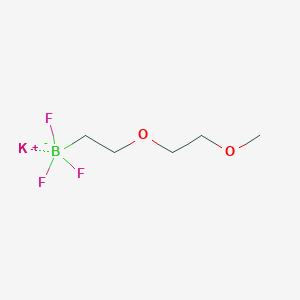
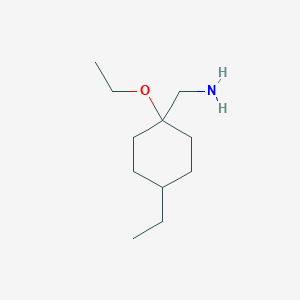
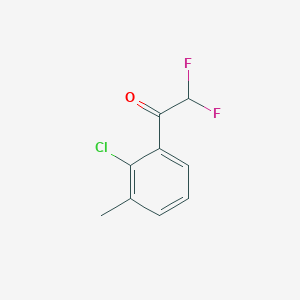
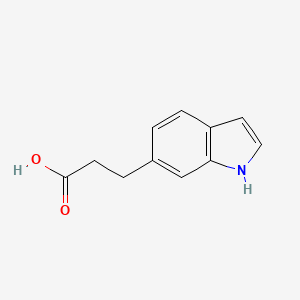
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)

